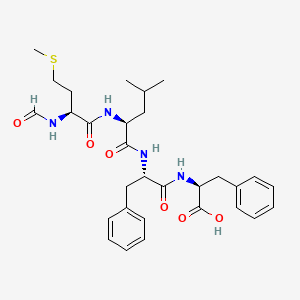

FOR-MET-LEU-PHE-PHE-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FOR-MET-LEU-PHE-PHE-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid, methionine, to the resin, followed by the sequential addition of leucine, phenylalanine, and another phenylalanine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

FOR-MET-LEU-PHE-PHE-OH undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

Substitution: Various nucleophiles can be used to substitute the formyl group.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Restored methionine.

Substitution: Derivatives with different functional groups.

Applications De Recherche Scientifique

Immunology

FOR-MET-LEU-PHE-PHE-OH is extensively studied for its role in leukocyte chemotaxis and activation. It serves as a potent chemotactic agent that attracts neutrophils to sites of infection or injury. Research has shown that fMLP can significantly enhance the migration of neutrophils and their production of inflammatory mediators .

Biochemistry

In biochemical studies, this compound is utilized as a model compound for investigating peptide synthesis and modification techniques. It allows researchers to explore various chemical reactions such as oxidation, reduction, and substitution reactions involving amino acids.

Medicinal Chemistry

The compound has potential therapeutic applications in treating inflammatory diseases and modulating immune responses. In experimental models, fMLP has been shown to reduce infection levels in cases of bacterial infections by enhancing neutrophil activity .

Neutrophil Activation Studies

A study demonstrated that fMLP effectively activates neutrophils, leading to increased superoxide production and chemotaxis in response to bacterial stimuli. This activation was shown to be mediated through specific signaling pathways involving calcium mobilization and GTP-binding proteins .

Therapeutic Assessment in Infection Models

In a mouse model of prosthetic joint infection caused by Staphylococcus aureus, treatment with fMLP resulted in a significant reduction in bacterial load and inflammatory response at the implant site. Mice treated with fMLP exhibited improved weight-bearing behavior and reduced pain compared to controls .

Mécanisme D'action

FOR-MET-LEU-PHE-PHE-OH exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on the surface of leukocytes . This binding activates intracellular signaling pathways, leading to the directed migration of leukocytes to the site of infection or inflammation . The primary molecular targets are the formyl peptide receptors (FPRs), which play a key role in mediating the chemotactic response .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Formyl-methionyl-leucyl-phenylalanine: Another formylated tripeptide with similar chemotactic properties.

FOR-MET-LEU-PHE-PHE-OH: A closely related compound with slight variations in the amino acid sequence.

Uniqueness

This compound is unique due to its specific sequence and formylation, which confer high potency in leukocyte chemotaxis and activation . Its ability to bind to multiple FPRs and induce diverse cellular responses makes it a valuable tool in immunological research .

Activité Biologique

FOR-MET-LEU-PHE-PHE-OH, also known as N-Formyl-Met-Leu-Phe (fMLP), is a tripeptide that exhibits significant biological activity, particularly in the context of immune response and inflammation. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and relevant research findings.

- Chemical Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 437.553 g/mol

- CAS Number : 59880-97-6

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 271-274 °C

- Boiling Point : 783.5 ± 60.0 °C at 760 mmHg

This compound acts primarily through its interaction with N-formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs) expressed on various immune cells, including neutrophils and monocytes. The binding of fMLP to FPRs triggers a cascade of intracellular signaling pathways that lead to cellular activation, chemotaxis, and the production of pro-inflammatory cytokines.

- Chemotaxis : fMLP is a potent chemotactic agent, attracting neutrophils to sites of infection or injury.

- Reactive Oxygen Species (ROS) Production : It induces a metabolic burst in macrophages and neutrophils, resulting in increased respiratory rates and secretion of lysosomal enzymes.

- Cytokine Secretion : fMLP stimulates the secretion of TNF-alpha and other pro-inflammatory cytokines, enhancing the inflammatory response.

Immune Response

Research has shown that fMLP plays a crucial role in mediating the immune response:

- Neutrophil Activation : fMLP significantly enhances neutrophil chemotaxis and superoxide anion production, essential for microbial killing .

- Monocyte Activation : In human peripheral blood monocytes, fMLP induces the expression of pro-inflammatory cytokine genes .

Osteogenesis

Recent studies indicate that fMLP also influences bone metabolism:

- Osteogenic Differentiation : fMLP promotes osteoblastic commitment while suppressing adipogenic differentiation under osteogenic conditions. This is associated with increased expression of osteogenic markers and mineralization .

Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

Case Studies

- Neutrophil Activation Study : A study involving human neutrophils showed that fMLP induced significant lysosomal enzyme release and superoxide production, confirming its role as a key activator in innate immunity .

- Inflammatory Response Investigation : Another research highlighted the synergistic effect of bacterial products like LPS with fMLP in inducing TNF-alpha via multiple signaling pathways including TLR4 and NF-kB .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJENNOWAVBNNNE-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001076 | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80180-63-8 | |

| Record name | N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that both tumor cell lines (M2 and M3) lacked motion capability towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine. What does this finding suggest about the chemotactic behavior of these specific cancer cells?

A1: The observation that both M2 and M3 murine mammary adenocarcinoma cell lines did not exhibit chemotaxis towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine suggests that this specific chemoattractant peptide is not a primary driver of their migratory behavior. [] This finding implies that other factors, potentially those released by platelets as explored in the study, play a more significant role in guiding the movement of these particular cancer cells. It highlights the complexity of cancer cell chemotaxis and the involvement of diverse signaling molecules in this process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.